molecular formula C8H14O B6250827 5,5-dimethylcyclohex-2-en-1-ol CAS No. 25866-56-2

5,5-dimethylcyclohex-2-en-1-ol

Cat. No.: B6250827
CAS No.: 25866-56-2
M. Wt: 126.2
InChI Key:
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Description

5,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O It is a cyclohexene derivative with two methyl groups at the 5-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 5,5-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 5,5-dimethylcyclohex-2-en-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed

    Oxidation: 5,5-Dimethylcyclohex-2-en-1-one.

    Reduction: 5,5-Dimethylcyclohexane-1-ol.

    Substitution: 5,5-Dimethylcyclohex-2-en-1-chloride.

Mechanism of Action

The mechanism of action of 5,5-dimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals. The hydroxyl group plays a crucial role in these interactions, facilitating the compound’s reactivity and effectiveness .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylcyclohex-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    5,5-Dimethylcyclohexane-1-ol: Similar structure but fully saturated without the double bond.

    2-Cyclohexen-1-ol: Lacks the two methyl groups at the 5-position.

Uniqueness

5,5-Dimethylcyclohex-2-en-1-ol is unique due to the presence of both the hydroxyl group and the double bond in the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

25866-56-2

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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